molecular formula C4HCl2NOS B12961004 4-Chlorothiazole-5-carbonyl chloride

4-Chlorothiazole-5-carbonyl chloride

Katalognummer: B12961004
Molekulargewicht: 182.03 g/mol
InChI-Schlüssel: NLFKXBFEVNOWHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorothiazole-5-carbonyl chloride is a chemical compound with significant relevance in various fields of scientific research and industrial applications. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a chlorine atom at the 4-position and a carbonyl chloride group at the 5-position makes this compound highly reactive and versatile for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carbonyl chloride typically involves the chlorination of thiazole derivatives. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the carbonyl chloride group at the 5-position of the thiazole ring . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the Vilsmeier-Haack reaction makes it suitable for industrial applications, where the compound can be produced in bulk quantities for further use in various chemical processes.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chlorothiazole-5-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

4-Chlorothiazole-5-carbonyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chlorothiazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce functional groups and modify the thiazole ring. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Chlorothiazole-5-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.

Eigenschaften

Molekularformel

C4HCl2NOS

Molekulargewicht

182.03 g/mol

IUPAC-Name

4-chloro-1,3-thiazole-5-carbonyl chloride

InChI

InChI=1S/C4HCl2NOS/c5-3-2(4(6)8)9-1-7-3/h1H

InChI-Schlüssel

NLFKXBFEVNOWHA-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C(S1)C(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.